molecular formula C25H28N2O3S B289401 N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide

N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide

Número de catálogo B289401
Peso molecular: 436.6 g/mol
Clave InChI: FBBXKAZTMCGTIE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway and is essential for the survival and proliferation of B-cells. TAK-659 has shown potential as a therapeutic agent for the treatment of B-cell malignancies, autoimmune diseases, and other inflammatory disorders.

Mecanismo De Acción

N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide targets BTK, which is a key enzyme in the B-cell receptor signaling pathway. BTK is activated by the binding of antigens to the B-cell receptor, leading to downstream signaling events that promote cell survival, proliferation, and differentiation. Inhibition of BTK by N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide blocks these signaling events, leading to the death of B-cells and the suppression of the immune response.
Biochemical and Physiological Effects
N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide has been shown to induce apoptosis (programmed cell death) in B-cells and inhibit the proliferation of cancer cells in vitro and in vivo. N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide has also been shown to reduce the levels of inflammatory cytokines and chemokines in preclinical models of autoimmune diseases. N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide has been well-tolerated in preclinical studies, with no significant toxicities observed.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide has several advantages as a research tool, including its high potency and selectivity for BTK, its good solubility and stability, and its ability to induce apoptosis in cancer cells. However, N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide has some limitations, including its relatively short half-life and the potential for off-target effects at high concentrations.

Direcciones Futuras

There are several potential future directions for the development of N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide as a therapeutic agent. These include:
1. Combination therapy with other drugs that target the B-cell receptor signaling pathway, such as PI3K inhibitors or anti-CD20 antibodies.
2. Investigation of N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide in combination with immunotherapy agents, such as checkpoint inhibitors or CAR-T cell therapy.
3. Development of N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide as a topical treatment for autoimmune skin diseases.
4. Investigation of N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide in other inflammatory disorders, such as multiple sclerosis or inflammatory bowel disease.
5. Optimization of the pharmacokinetics and pharmacodynamics of N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide to improve its efficacy and reduce its toxicity.
In conclusion, N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide is a promising therapeutic agent that targets BTK and has shown potential for the treatment of B-cell malignancies, autoimmune diseases, and other inflammatory disorders. Further research is needed to fully understand its mechanism of action and to optimize its clinical efficacy and safety.

Métodos De Síntesis

The synthesis of N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide involves a multi-step process that includes the formation of key intermediates and the final coupling of the furan and tetrahydrobenzothiophene moieties. The synthesis has been optimized to yield high purity and high potency N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide with good solubility and stability.

Aplicaciones Científicas De Investigación

N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide has been extensively studied in preclinical models and has shown promising results in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide has also been investigated as a potential therapy for autoimmune diseases such as rheumatoid arthritis and lupus.

Propiedades

Fórmula molecular

C25H28N2O3S

Peso molecular

436.6 g/mol

Nombre IUPAC

N-[6-tert-butyl-3-[(3-methylphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide

InChI

InChI=1S/C25H28N2O3S/c1-15-7-5-8-17(13-15)26-23(29)21-18-11-10-16(25(2,3)4)14-20(18)31-24(21)27-22(28)19-9-6-12-30-19/h5-9,12-13,16H,10-11,14H2,1-4H3,(H,26,29)(H,27,28)

Clave InChI

FBBXKAZTMCGTIE-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(SC3=C2CCC(C3)C(C)(C)C)NC(=O)C4=CC=CO4

SMILES canónico

CC1=CC(=CC=C1)NC(=O)C2=C(SC3=C2CCC(C3)C(C)(C)C)NC(=O)C4=CC=CO4

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.